molecular formula C24H18ClFN2O3S B11142820 prop-2-en-1-yl (2Z)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

prop-2-en-1-yl (2Z)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11142820
M. Wt: 468.9 g/mol
InChI Key: DNCQKPPFFNOWNL-UYRXBGFRSA-N
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Description

PROP-2-EN-1-YL (2Z)-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as a prop-2-en-1-yl group, a chlorofluorophenyl group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL (2Z)-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Formation of the Pyrimidine Ring: The pyrimidine ring is constructed by reacting the thiazole intermediate with a suitable amidine derivative.

    Introduction of Substituents: The various substituents, such as the prop-2-en-1-yl group, chlorofluorophenyl group, and carboxylate group, are introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL (2Z)-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

PROP-2-EN-1-YL (2Z)-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL (2Z)-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

PROP-2-EN-1-YL (2Z)-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:

    Thiazolopyrimidines: Compounds with similar thiazole and pyrimidine ring structures but different substituents.

    Chlorofluorophenyl Derivatives: Compounds containing the chlorofluorophenyl group but with different core structures.

    Carboxylate Esters: Compounds with carboxylate ester functional groups but different ring systems.

Properties

Molecular Formula

C24H18ClFN2O3S

Molecular Weight

468.9 g/mol

IUPAC Name

prop-2-enyl (2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H18ClFN2O3S/c1-3-12-31-23(30)20-14(2)27-24-28(21(20)15-8-5-4-6-9-15)22(29)19(32-24)13-16-17(25)10-7-11-18(16)26/h3-11,13,21H,1,12H2,2H3/b19-13-

InChI Key

DNCQKPPFFNOWNL-UYRXBGFRSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/SC2=N1)C4=CC=CC=C4)C(=O)OCC=C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=N1)C4=CC=CC=C4)C(=O)OCC=C

Origin of Product

United States

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